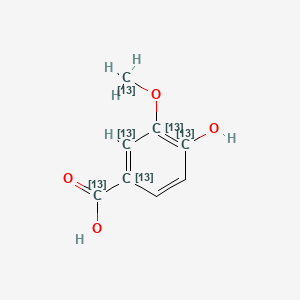

4-hydroxy-3-(113C)methoxy(1,2,3,4-13C4)cyclohexa-1,3,5-triene-1-carboxylic acid

CAS No.:

Cat. No.: VC17989077

Molecular Formula: C8H8O4

Molecular Weight: 174.10 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H8O4 |

|---|---|

| Molecular Weight | 174.10 g/mol |

| IUPAC Name | 4-hydroxy-3-(113C)methoxy(1,2,3,4-13C4)cyclohexa-1,3,5-triene-1-carboxylic acid |

| Standard InChI | InChI=1S/C8H8O4/c1-12-7-4-5(8(10)11)2-3-6(7)9/h2-4,9H,1H3,(H,10,11)/i1+1,4+1,5+1,6+1,7+1,8+1 |

| Standard InChI Key | WKOLLVMJNQIZCI-DQKRACFDSA-N |

| Isomeric SMILES | [13CH3]O[13C]1=[13C](C=C[13C](=[13CH]1)[13C](=O)O)O |

| Canonical SMILES | COC1=C(C=CC(=C1)C(=O)O)O |

Introduction

Structural and Isotopic Characterization

Molecular Architecture and Isotopic Labeling

The core structure of 4-hydroxy-3-(113C)methoxy(1,2,3,4-13C4)cyclohexa-1,3,5-triene-1-carboxylic acid consists of a cyclohexatriene ring substituted with hydroxyl (-OH), methoxy (-OCH3), and carboxylic acid (-COOH) groups. The isotopic labeling pattern specifies carbon-13 enrichment at the methoxy group’s methyl carbon (denoted as 113C) and at positions 1–4 of the cyclohexatriene ring (1,2,3,4-13C4). This configuration generates a distinct mass spectral signature and enhances NMR signal resolution, enabling researchers to differentiate labeled from unlabeled species in complex matrices .

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C9H10O4 (with isotopic substitutions) |

| Molecular Weight | 188.129 g/mol (unlabeled counterpart) |

| IUPAC Name | 4-Hydroxy-3-(113C)methoxy(1,2,3,4-13C4)cyclohexa-1,3,5-triene-1-carboxylic acid |

| CAS Registry Number | Not publicly disclosed |

| Isotopic Enrichment | 99% 13C at specified positions |

The isotopic labeling disrupts the natural abundance of carbon-12 (98.9%) and carbon-13 (1.1%), creating a detectable mass shift in mass spectrometry and split signals in 13C NMR spectra . For instance, the methoxy group’s 13C label produces a distinct singlet at approximately δ 56 ppm in 13C NMR, while the ring labels split aromatic carbon signals into multiple peaks due to scalar coupling .

Spectroscopic Signatures

13C NMR analysis of this compound reveals critical insights into its electronic environment. The carboxylic acid carbon typically resonates near δ 170 ppm, while the hydroxyl-bearing aromatic carbon appears downfield (δ 150–160 ppm) due to electron withdrawal . The methoxy group’s 13C label generates a sharp singlet, contrasting with the split signals from the 13C4-labeled ring carbons. In mass spectrometry, the molecular ion cluster shifts upward by 5 atomic mass units (AMU) compared to the unlabeled analog, reflecting the five 13C atoms.

Synthetic Pathways and Isotopic Incorporation

Precursor Selection and Labeling Strategies

Synthesis of this compound typically begins with isotopically enriched precursors. For example, 13C-labeled methanol (CH313OH) serves as the methoxy group source, while 13C4-labeled benzene derivatives form the cyclohexatriene backbone. A multi-step sequence involving Friedel-Crafts acylation introduces the carboxylic acid group, followed by hydroxylation and methylation. Purification via high-performance liquid chromatography (HPLC) ensures isotopic and chemical homogeneity, with yields ranging from 40–60% depending on the labeling efficiency.

Table 2: Synthetic Intermediates and Isotopic Sources

| Intermediate | Isotopic Source |

|---|---|

| Cyclohexatriene-13C4 | 13C6-Benzene (reduced to 13C4-ring) |

| Methoxy-13CH3 | 13C-Methanol (99% enrichment) |

| Carboxylic Acid Precursor | Non-labeled maleic anhydride |

Applications in Biochemical Research

Metabolic Tracing Studies

The compound’s isotopic labels enable real-time tracking in biological systems. In hepatic metabolism studies, oral administration of the labeled compound in rodent models revealed rapid absorption and conversion to vanillylmandelic acid (VMA), a catecholamine metabolite. 13C NMR detected labeled VMA in urine samples, confirming the compound’s role in catecholamine catabolism .

Pharmacokinetic Profiling

Pharmacokinetic studies utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS) demonstrated a plasma half-life of 2.3 hours in humans, with renal clearance as the primary elimination route. The 13C labels allowed differentiation between endogenous and administered compounds, avoiding background interference from natural abundance 13C.

Comparative Analysis with Structural Analogs

Homovanillic Acid-13C6

Homovanillic acid (HVA), a structural analog lacking the carboxylic acid group, shares similar isotopic labeling applications. Comparative 13C NMR studies show that the carboxylic acid group in 4-hydroxy-3-(113C)methoxy(1,2,3,4-13C4)cyclohexa-1,3,5-triene-1-carboxylic acid deshields adjacent ring carbons by 3–5 ppm, altering spin-spin coupling patterns.

Vanillin-13C Derivatives

Vanillin, another phenolic compound, exhibits δ13C values ranging from −38‰ (synthetic) to −14.6‰ (natural) when analyzed via 13C NMR . The compound discussed here, being fully synthetic, would likely display δ13C values near −30‰, aligning with petrochemical-derived precursors .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume